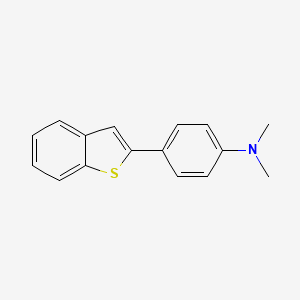
1-(Phenylsulfonimidoyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylsulfonimidoyl)piperidine is a chemical compound with the molecular formula C11H16N2OS and a molecular weight of 224.32 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenylsulfonimidoyl group attached to the piperidine ring
Vorbereitungsmethoden
The synthesis of 1-(Phenylsulfonimidoyl)piperidine can be achieved through several routes. One practical method involves the one-pot transformation of tertiary sulfinamides through NH transfer . This reaction is mediated by commercially available (diacetoxyiodo)benzene and ammonium carbamate in methanol under convenient conditions. The reaction is efficient and tolerates a wide range of functional groups, making it suitable for the preparation of sulfonimidamides.
Industrial production methods for this compound typically involve the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives on a larger scale.
Analyse Chemischer Reaktionen
1-(Phenylsulfonimidoyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonimidoyl group to a sulfonamide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfonyl derivatives, while reduction with sodium borohydride can produce sulfonamides.
Wissenschaftliche Forschungsanwendungen
1-(Phenylsulfonimidoyl)piperidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(Phenylsulfonimidoyl)piperidine involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by forming stable complexes with the active sites of enzymes, thereby preventing substrate binding and catalysis . This inhibition can lead to various biological effects, including antibacterial activity and modulation of metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
1-(Phenylsulfonimidoyl)piperidine can be compared with other similar compounds, such as sulfonamides and sulfoximines. These compounds share structural similarities but differ in their chemical properties and biological activities.
Sulfonamides: These compounds have a sulfonyl group attached to an amine.
Sulfoximines: These compounds are mono-aza analogues of sulfones and have been investigated for their potential use in drug discovery.
The uniqueness of this compound lies in its sulfonimidoyl group, which imparts distinct chemical and biological properties compared to sulfonamides and sulfoximines.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications Its unique chemical structure allows it to undergo a variety of reactions and interact with biological targets in ways that are distinct from other similar compounds
Eigenschaften
Molekularformel |
C11H16N2OS |
|---|---|
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
imino-oxo-phenyl-piperidin-1-yl-λ6-sulfane |
InChI |
InChI=1S/C11H16N2OS/c12-15(14,11-7-3-1-4-8-11)13-9-5-2-6-10-13/h1,3-4,7-8,12H,2,5-6,9-10H2 |
InChI-Schlüssel |
PNXMXPQLUZFFIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)S(=N)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B14127912.png)
![(1R,5S)-3-tert-butyl 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate](/img/structure/B14127925.png)
![1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol](/img/structure/B14127932.png)


![6-ethyl 3-methyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B14127967.png)



![1-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)piperidine-3-carboxylic acid](/img/structure/B14127983.png)

